sodium;4-chlorobenzoate
Description
Sodium 4-chlorobenzoate (C₇H₄ClO₂Na) is the sodium salt of 4-chlorobenzoic acid, a para-substituted aromatic compound with a chlorine atom at the fourth position of the benzene ring. This compound is widely studied due to its role as a metabolite in microbial degradation pathways of chlorinated aromatics and its utility in organic synthesis. For instance, Pseudomonas sp. strain CBS-3 utilizes 4-chlorobenzoate as a carbon source via a dehalogenase enzyme complex that converts it to 4-hydroxybenzoate . Its sodium salt form enhances solubility, making it advantageous in industrial and biochemical applications.
Properties
IUPAC Name |
sodium;4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMWZRWCBLXYBX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization of 4-Chlorobenzoic Acid with Sodium Hydroxide
The most widely documented method involves the direct neutralization of 4-chlorobenzoic acid with sodium hydroxide. This exothermic reaction proceeds via deprotonation of the carboxylic acid group, yielding the sodium salt and water:
Key Parameters :
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Solvent Selection : Aqueous ethanol (50–70% v/v) is preferred for its ability to dissolve both reactants and precipitate the product upon cooling.
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Molar Ratio : Stoichiometric equivalence (1:1 acid-to-base ratio) is critical to avoid residual acidity or alkalinity, which can affect crystallization.
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Temperature : Reactions are typically conducted at 60–70°C to enhance dissolution kinetics, followed by cooling to 0–5°C to maximize yield.
Industrial-Scale Adaptation :
Large-scale production employs continuous stirred-tank reactors (CSTRs) with in-line pH monitoring to ensure precise neutralization. Post-reaction, the mixture is filtered through pressurized plate-and-frame filters to remove insoluble impurities.
Crystallization and Purification
Crystallization is the definitive step for obtaining high-purity sodium 4-chlorobenzoate. Ethanol-water mixtures (3:1 v/v) are optimal due to their temperature-dependent solubility profiles.
Procedure :
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The neutralized solution is concentrated under reduced pressure (40–50°C, 200 mbar) until saturation.
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Seeded with purified sodium 4-chlorobenzoate crystals to initiate controlled nucleation.
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Cooled to 4°C at a rate of 0.5°C/min to facilitate monocrystalline growth.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cooling Rate | 0.5–1.0°C/min | Maximizes crystal size (70–85% yield) |
| Seed Crystal Size | 50–100 µm | Reduces agglomeration |
| Solvent Composition | 75% Ethanol | Balances solubility and recovery |
Metathesis Reactions
Sodium 4-chlorobenzoate can be synthesized via metathesis between 4-chlorobenzoic acid salts and sodium sulfate:
This method is less common due to challenges in removing potassium sulfate byproducts.
Enzymatic Synthesis
Recent advances explore carboxylase enzymes for biocatalytic production. For instance, 4-chlorobenzoate:CoA ligase (CBL) catalyzes the ATP-dependent activation of 4-chlorobenzoate, though this route remains experimental.
Quality Control and Characterization
Analytical Validation
Spectroscopic Data :
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FT-IR : Strong absorptions at 1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm salt formation.
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¹H NMR (D₂O) : Aromatic protons resonate as a doublet at δ 7.45–7.50 ppm (J = 8.5 Hz) and δ 7.85–7.90 ppm (J = 8.5 Hz).
Elemental Analysis :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 48.5 | 48.2 |
| H | 4.8 | 4.8 |
| Cl | 16.3 | 16.1 |
Purity Assessment
HPLC Conditions :
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)
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Mobile Phase: 60:40 acetonitrile:0.1% phosphoric acid
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Retention Time: 6.8 min
Acceptance Criteria :
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Purity ≥99.5% (area normalization)
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Residual solvents: Ethanol <500 ppm (GC-FID)
Industrial Production Workflow
Process Flow Diagram
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Reactor Charge : 4-Chlorobenzoic acid (1.0 molar equivalent), ethanol (3.0 L/kg acid), and deionized water.
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Neutralization : Gradual addition of 50% NaOH (1.05 equivalents) under reflux (70°C, 2 h).
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Crystallization : Cool to 4°C, isolate via centrifuge, wash with cold ethanol.
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Drying : Fluidized-bed dryer (40°C, 12 h) to ≤0.5% moisture content.
Challenges and Mitigation Strategies
Batch-to-Batch Variability
Root Causes :
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Inconsistent cooling rates during crystallization.
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Residual sodium hydroxide or chloride ions.
Solutions :
Solubility Discrepancies
Reported solubility in water ranges from 12.5 g/100 mL to 14.2 g/100 mL. Standardizing measurement protocols (e.g., gravimetric vs. spectrophotometric) reduces variability.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The para-chlorine atom undergoes substitution under alkaline conditions. This reaction is significantly accelerated when the compound is converted to its CoA thioester derivative (4-chlorobenzoyl-CoA) in biological systems .
| Reaction Conditions | Reagents/Catalysts | Major Products |
|---|---|---|
| Alkaline hydrolysis (pH > 10) | NaOH, H₂O | 4-hydroxybenzoate |
| Enzymatic dehalogenation | 4-chlorobenzoyl-CoA | 4-hydroxybenzoyl-CoA |
Mechanistic Insights :
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The CoA thioester increases the electrophilicity of the aromatic ring by stabilizing negative charge buildup during the SNAr transition state .
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Kinetic studies suggest a 1.5 × 10⁶-fold rate enhancement for 4-chlorobenzoyl-CoA compared to the free acid .
Coordination Chemistry
The carboxylate group participates in metal-ligand interactions, forming stable coordination polymers:
Example Reaction :
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Characterized by single-crystal X-ray diffraction.
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Coordination occurs via carboxylate oxygen atoms and pyridyl nitrogen donors.
Surfactant Interactions
In colloidal systems, sodium 4-chlorobenzoate modifies surfactant behavior through charge interactions:
| System | Observed Effects |
|---|---|
| CTAB (cationic surfactant) | - Thread-like micelle formation at 1:1 molar ratio |
| - Increased solution viscosity by 300% | |
| Titanium dioxide suspensions | - Altered sedimentation volume (15–25% change) |
Redox Reactions
While less common, redox transformations occur under extreme conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Chlorinated quinone derivatives (theoretical)* |
| Reduction | LiAlH₄, anhydrous ether | 4-chlorobenzyl alcohol |
*Predicted based on analogous benzoate redox chemistry .
Biological Degradation Pathways
Microbial systems employ specialized enzymes for detoxification:
Stepwise Degradation in Acinetobacter sp. 4-CB1 :
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Activation : ATP-dependent conversion to 4-chlorobenzoyl-CoA
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Dehalogenation : Hydrolytic cleavage to 4-hydroxybenzoyl-CoA
Key Enzymes :
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FcbA: 4-chlorobenzoate-CoA ligase (k<sub>cat</sub> = 12 s⁻¹)
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FcbB: Dehalogenase (K<sub>m</sub> = 8.4 μM for 4-chlorobenzoyl-CoA)
Spectroscopic Signatures
Critical analytical data for reaction monitoring:
| Technique | Key Features |
|---|---|
| ¹H NMR (D₂O) | δ 7.65 ppm (AB quartet, J = 8 Hz) |
| UV-Vis | λ<sub>max</sub> = 230 nm (π→π* transition) |
| HPLC Retention | 8.2 min (C18 column, 80% methanol) |
Comparative Reactivity
| Derivative | Relative Reaction Rate (vs benzoate) |
|---|---|
| 4-chlorobenzoate | 1.0 (reference) |
| 4-chlorobenzoyl-CoA | 1.5 × 10⁶ |
| 4-fluorobenzoate | 0.3 |
| 4-bromobenzoate | 0.8 |
Scientific Research Applications
Pharmaceutical Applications
Sodium 4-chlorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized for:
- Drug Synthesis : It is employed in the production of analgesics and other therapeutic agents. For instance, it acts as a precursor for synthesizing zomepirac sodium, an analgesic drug used in pain management .
- Antimicrobial Agent : The compound exhibits antimicrobial properties by disrupting bacterial cell wall integrity, thereby inhibiting bacterial growth .
Case Study: Synthesis of Zomepirac Sodium
A study demonstrated that sodium 4-chlorobenzoate is a significant metabolite in the synthesis pathway of zomepirac sodium. This illustrates its relevance in developing effective pain relief medications.
Agricultural Applications
In agriculture, sodium 4-chlorobenzoate has potential uses as:
- Pesticide Intermediate : It is involved in the synthesis of various pesticides, enhancing their efficacy against pests .
- Plant Growth Regulators : Research indicates that it may play a role in developing compounds that promote plant growth or protect against diseases.
Case Study: Pesticide Development
Research highlighted the use of sodium 4-chlorobenzoate as a precursor in formulating new pesticide products that target specific agricultural pests while being environmentally friendly.
Dye and Pigment Industry
Sodium 4-chlorobenzoate is also utilized in the dye industry:
- Dye Synthesis : It serves as an intermediate in producing certain dyes and pigments, contributing to their color properties and stability .
Case Study: Color Stability in Dyes
A comparative analysis showed that dyes synthesized using sodium 4-chlorobenzoate exhibited enhanced colorfastness compared to those produced without this compound.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids and allowing them to react with amines. The mechanism involves the formation of an intermediate imidazolium carboxylate, which then reacts with the amine to form the desired amide product .
Comparison with Similar Compounds
Structural and Electronic Properties
Sodium 4-chlorobenzoate is structurally analogous to other halogenated benzoates, but the position and type of substituent significantly influence its properties:
| Compound | pKa of Parent Acid | Hammett Parameter (σ) | Molecular Geometry |
|---|---|---|---|
| Sodium 4-chlorobenzoate | 3.98 | +0.19 | Planar aromatic ring with para-Cl |
| Sodium 4-fluorobenzoate | 4.15 | -0.03 | Similar planar structure, smaller Cl→F |
| Sodium 4-bromobenzoate | 3.97 | +0.25 | Larger Br substituent, similar geometry |
| Sodium 2-chlorobenzoate | 2.92 | +0.23 (ortho effect) | Distorted due to steric hindrance |
- Substituent Effects : The para-chloro group in sodium 4-chlorobenzoate is electron-withdrawing, lowering the pKa compared to benzoic acid (4.19) . In contrast, the ortho-chloro isomer (2-chlorobenzoate) has a lower pKa due to steric and inductive effects .
- Crystallography : X-ray studies of 4-chlorobenzoate esters (e.g., 4-chlorophenyl 4-chlorobenzoate) reveal bond lengths and angles consistent with other para-substituted benzoates, indicating minimal geometric distortion from the chloro substituent .
Biodegradation and Enzyme Specificity
The biodegradability of sodium 4-chlorobenzoate varies with microbial enzymes and environmental conditions:
- Enzyme Specificity : The wild-type enzyme BphK-KKS efficiently dechlorinates 4-chlorobenzoate but loses activity toward this substrate in the K107T mutant, which instead gains activity toward 3-chlorobenzoate .
- Anaerobic Conditions : Under denitrifying conditions, 4-chlorobenzoate is fully mineralized, while 2-chlorobenzoate remains recalcitrant .
Thermodynamic and Kinetic Feasibility
Thermodynamic analysis of biodegradation pathways reveals that 4-chlorobenzoate follows energetically feasible routes to intermediates like protocatechuate, unlike 2-chlorobenzoate, which faces higher activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
